molecular formula C17H16ClN B13966764 1-Benzyl-4-methylquinolinium chloride CAS No. 52181-07-4

1-Benzyl-4-methylquinolinium chloride

Katalognummer: B13966764
CAS-Nummer: 52181-07-4
Molekulargewicht: 269.8 g/mol
InChI-Schlüssel: CHVNPOOMQVUQHU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-methylquinolinium chloride is a quaternary ammonium compound with the molecular formula C17H16ClN. It is known for its cationic surfactant properties and is used in various industrial and research applications. The compound is characterized by its stability and solubility in water, making it suitable for diverse applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylquinolinium chloride can be synthesized through the quaternization of 4-methylquinoline with benzyl chloride. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-methylquinolinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinolinium salts, amines, and substituted quinolinium derivatives .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-methylquinolinium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-methylquinolinium chloride involves its interaction with cellular membranes. As a cationic surfactant, it can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The compound targets the lipid bilayer of microbial cells, causing increased permeability and eventual cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzyl-4-methylquinolinium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its benzyl and methyl groups contribute to its stability and effectiveness as a surfactant and antimicrobial agent .

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique properties and diverse reactivity make it a valuable tool in scientific research and industrial processes

Eigenschaften

CAS-Nummer

52181-07-4

Molekularformel

C17H16ClN

Molekulargewicht

269.8 g/mol

IUPAC-Name

1-benzyl-4-methylquinolin-1-ium;chloride

InChI

InChI=1S/C17H16N.ClH/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17;/h2-12H,13H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

CHVNPOOMQVUQHU-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.